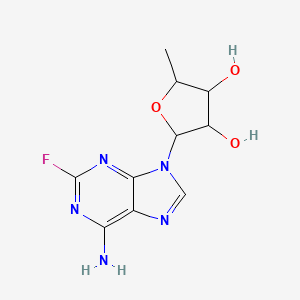
2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5’-deoxyadenosine is a fluorinated nucleoside analog. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5’-deoxyadenosine typically involves the enzymatic catalysis by fluorinase. This enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine (SAM) and fluoride ion to generate 2-fluoro-5’-deoxyadenosine . The reaction conditions are generally mild, making this method highly efficient and selective.
Industrial Production Methods: Industrial production of fluorinated compounds, including 2-fluoro-5’-deoxyadenosine, often involves fermentation methods using engineered microorganisms. These microorganisms are designed to integrate substrate transporters, product degradation pathways, and other necessary components to efficiently produce the desired fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including nucleophilic substitution and enzymatic defluorination. The fluorinase enzyme catalyzes the nucleophilic attack of fluoride ion on S-adenosyl-L-methionine to form the carbon-fluorine bond .
Common Reagents and Conditions: The common reagents used in the synthesis of 2-fluoro-5’-deoxyadenosine include S-adenosyl-L-methionine and fluoride ion. The reaction conditions are typically mild, involving aqueous solutions and ambient temperatures .
Major Products: The major product of the fluorinase-catalyzed reaction is 2-fluoro-5’-deoxyadenosine, with L-methionine as a byproduct .
Scientific Research Applications
2-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various molecular targets. The fluorinase enzyme catalyzes the formation of the carbon-fluorine bond, which is crucial for its biological activity. The compound can inhibit certain enzymes and interfere with nucleic acid metabolism, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 2-Fluoro-2’-deoxyadenosine
- 2-Fluoroadenosine
- 2-Chloro-2’-deoxyadenosine
Comparison: 2-Fluoro-5’-deoxyadenosine is unique due to its specific fluorination at the 5’ position, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it exhibits higher stability and bioavailability, making it more suitable for certain applications .
Biological Activity
2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol, often referred to as a purine nucleoside analog, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound is structurally related to adenosine and purine derivatives, which play crucial roles in various biological processes.
- Molecular Formula : C10H12FN5O3
- Molecular Weight : 253.23 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through inhibition of viral replication mechanisms. As a nucleoside analog, it mimics natural nucleosides and interferes with the synthesis of viral nucleic acids. Its fluorinated structure enhances its binding affinity to viral enzymes, thereby increasing its efficacy against certain viral strains.
Biological Activity Overview
-
Antiviral Activity :
- The compound has shown promising results against various viruses, particularly HIV. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), disrupting the reverse transcription process essential for viral replication.
- In vitro studies demonstrated that this compound effectively inhibits HIV replication in human cell lines.
-
Cellular Effects :
- The compound has been observed to induce apoptosis in infected cells, thereby reducing the viral load and improving cell viability in treated cultures.
- It also exhibits immunomodulatory effects, enhancing the immune response against viral infections.
Study 1: Antiviral Efficacy Against HIV
A study conducted by Michailidis et al. (2014) assessed the antiviral efficacy of this compound in vitro. The results indicated:
- EC50 (Effective Concentration) : 0.5 µM against HIV strains.
- Mechanism : The compound was found to act as a chain terminator during reverse transcription.
Study 2: Pharmacokinetics and Metabolism
Research published in the Journal of Biological Chemistry highlighted the pharmacokinetic profile of the compound:
- Half-Life : Approximately 72 hours in human-derived lymphoid cells.
- Metabolism : Rapidly converted to its triphosphate form within cells, which is crucial for its antiviral activity.
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C10H12FN5O3 |
| Molecular Weight | 253.23 g/mol |
| EC50 (HIV) | 0.5 µM |
| Half-Life | 72 hours |
| Mechanism of Action | NRTI (chain terminator) |
Properties
CAS No. |
37076-78-1 |
|---|---|
Molecular Formula |
C10H12FN5O3 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15) |
InChI Key |
JHHDPGPTPONLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















